![molecular formula C30H24N2O9 B12466624 4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12466624.png)
4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of biphenyl, nitro, carbamoyl, butanoyl, acetyl, phenyl, and furan-2-carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE involves multiple steps, starting with the preparation of the biphenyl and furan-2-carboxylate precursors. The key steps include:
Nitration of Biphenyl: The biphenyl compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Carbamoylation: The nitro-biphenyl derivative is then reacted with a suitable carbamoylating agent, such as isocyanates, to form the carbamoyl group.
Butanoylation: The carbamoyl-biphenyl derivative undergoes butanoylation using butanoyl chloride in the presence of a base like pyridine.
Acetylation: The resulting compound is acetylated using acetic anhydride.
Coupling with Furan-2-Carboxylate: Finally, the acetylated compound is coupled with furan-2-carboxylate under esterification conditions using a catalyst like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution Reagents: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Oxidized Products: From the oxidation of the aromatic rings or other functional groups.
Substituted Derivatives: From electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Materials Science: Application in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Organic Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-{[4-({4’-AMINO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
4-(2-{[4-({4’-METHYL-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C30H24N2O9 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
[4-[2-[5-[4-(4-nitrophenyl)anilino]-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C30H24N2O9/c33-26(22-10-16-25(17-11-22)41-30(36)27-3-2-18-39-27)19-40-29(35)5-1-4-28(34)31-23-12-6-20(7-13-23)21-8-14-24(15-9-21)32(37)38/h2-3,6-18H,1,4-5,19H2,(H,31,34) |
InChI Key |
FYYKANVIHNUTQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)


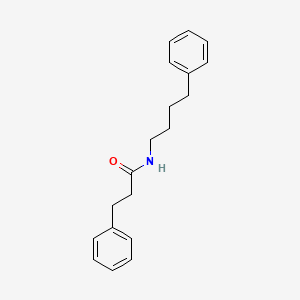
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)

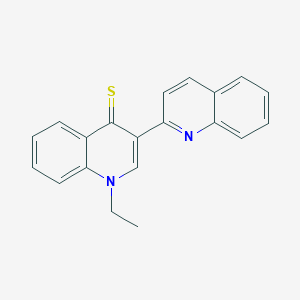
![1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)
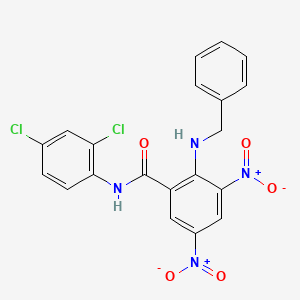
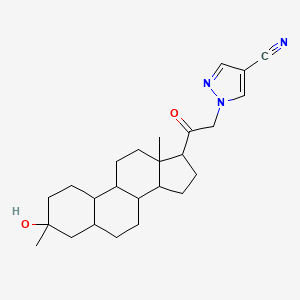
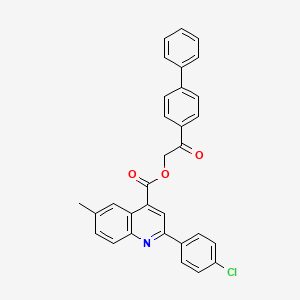
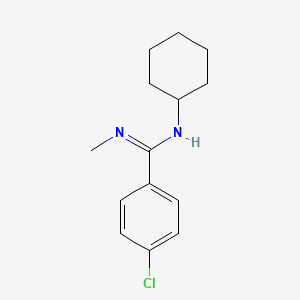
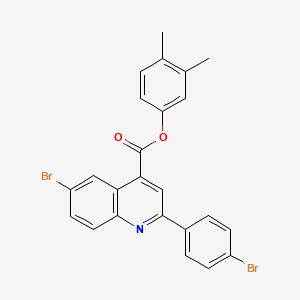
![ethyl 3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12466622.png)
